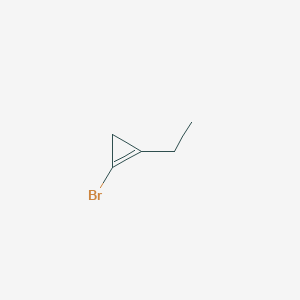

1-Bromo-2-ethylcyclopropene

Description

1-Bromo-2-ethylcyclopropene is a brominated cyclopropene derivative characterized by a strained three-membered cyclopropene ring substituted with a bromine atom and an ethyl group. Cyclopropenes are inherently strained due to their unsaturated ring structure, which often leads to heightened reactivity compared to non-cyclic alkenes or alkanes .

Properties

CAS No. |

157978-66-0 |

|---|---|

Molecular Formula |

C5H7Br |

Molecular Weight |

147.01 g/mol |

IUPAC Name |

1-bromo-2-ethylcyclopropene |

InChI |

InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3 |

InChI Key |

STABUUDPOPCQLC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C1)Br |

Canonical SMILES |

CCC1=C(C1)Br |

Synonyms |

Cyclopropene, 1-bromo-2-ethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives

2-Bromo-1,1-dichlorocyclopropane (CAS: 40745-72-0)

This compound shares a brominated cyclopropane backbone but includes two chlorine substituents. Key differences include:

- Electronic Effects : The presence of chlorine atoms may stabilize the ring through electron-withdrawing effects, whereas the ethyl group in 1-bromo-2-ethylcyclopropene could introduce steric hindrance and electron-donating effects, altering reaction pathways .

- Reactivity: Dichlorinated cyclopropanes are often less reactive toward nucleophilic substitution than monobrominated derivatives due to reduced ring strain and increased steric bulk.

(Chloromethyl)cyclopropane ()

- Substituent Impact : The chloromethyl group may direct electrophilic attacks differently compared to ethyl-bromine substitution.

- Physical Properties: Cyclopropane derivatives with halogen substituents typically exhibit higher boiling points than non-halogenated analogs due to increased polarity .

Brominated Alkenes and Alkanes

1-Bromo-2-methylprop-1-ene ()

This compound, a brominated alkene, serves as a model for studying substitution patterns. Comparisons include:

- Ring Strain : Unlike cyclopropenes, linear alkenes lack ring strain, leading to lower reactivity in ring-opening reactions.

- Stability : The ethyl group in this compound may destabilize the ring further compared to methyl substituents, accelerating decomposition or polymerization .

2-Bromo-2-methyl-propane (tert-Butyl Bromide) ()

- Boiling Point : tert-Butyl bromide (bp 73.1°C) provides a benchmark for brominated alkanes. Cyclopropene derivatives likely have lower boiling points due to smaller molecular weights but higher volatility due to ring strain .

- Solubility : Brominated alkanes are generally soluble in organic solvents, similar to cyclopropene derivatives .

Physical and Chemical Properties (Inferred from Analogs)

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.